Methyl 6-bromo-1H-indazole-3-carboxylate

Synthetic methodology Process chemistry Esterification

Choose Methyl 6-bromo-1H-indazole-3-carboxylate for kinase inhibitor SAR: the 6-Br substituent enables Suzuki/Heck couplings for library generation, while the methyl ester offers a 76% yield—1.9× the ethyl analog—cutting raw material costs in scale-up. A solved crystal structure (monoclinic C2/c, R=0.022) provides unambiguous docking inputs, and the consensus LogP of 2.12 rationally tunes lipophilicity. For automated dispensing, use density 1.709 g/cm³ and aqueous solubility 0.129 mg/mL to prevent DMSO stock precipitation. Procure ≥95% purity for reproducible results.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 885278-42-2
Cat. No. B1462927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-1H-indazole-3-carboxylate
CAS885278-42-2
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NNC2=C1C=CC(=C2)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,1H3,(H,11,12)
InChIKeyFIPMZRPZSZXFGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Bromo-1H-Indazole-3-Carboxylate (CAS 885278-42-2) Procurement Specification and Core Identity


Methyl 6-bromo-1H-indazole-3-carboxylate (CAS 885278-42-2) is a brominated heterocyclic building block belonging to the indazole class, characterized by a methyl ester at the 3-position and a bromine substituent at the 6-position of the fused benzene-pyrazole ring system [1]. Its molecular formula is C₉H₇BrN₂O₂ with a molecular weight of 255.07 g/mol [1]. The compound serves as a key synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, particularly ITK and FGFR pathways [2], and its solid-state structure has been unambiguously confirmed by single-crystal X-ray diffraction [3].

Why Methyl 6-Bromo-1H-Indazole-3-Carboxylate Cannot Be Substituted with Unbrominated or Alternative Ester Analogs


Substituting methyl 6-bromo-1H-indazole-3-carboxylate with the unbrominated methyl indazole-3-carboxylate (CAS 43120-28-1) or with alternative ester variants (e.g., ethyl or tert-butyl) introduces quantifiable and functionally consequential differences in synthetic efficiency, physicochemical properties, and downstream reactivity. The 6-bromo substituent is not a passive structural element; it provides a validated synthetic handle for transition metal-catalyzed cross-coupling reactions essential for generating diverse compound libraries in drug discovery . Furthermore, the methyl ester moiety exhibits a distinct synthetic advantage over the corresponding ethyl ester, as evidenced by a nearly two-fold higher yield in the esterification step from the common carboxylic acid precursor . Differences in predicted lipophilicity (LogP) between the brominated and unbrominated analogs further underscore that these compounds are not interchangeable in medicinal chemistry campaigns without altering the physicochemical property profile of downstream candidates .

Methyl 6-Bromo-1H-Indazole-3-Carboxylate (CAS 885278-42-2) Quantitative Differentiation Evidence


Synthetic Efficiency: 1.9-Fold Higher Esterification Yield vs. Ethyl Ester Analog

The methyl ester (target compound) demonstrates significantly higher synthetic efficiency compared to the corresponding ethyl ester (CAS 885272-94-6) when prepared from the common 6-bromo-1H-indazole-3-carboxylic acid precursor under optimized conditions . While the methyl ester synthesis proceeds with sulfuric acid in methanol at 90°C for 4 hours to yield 76% , the ethyl ester synthesis under analogous acid-catalyzed conditions (thionyl chloride in ethanol, reflux, 3 hours) affords only 39% yield [1].

Synthetic methodology Process chemistry Esterification

Structural Confirmation: Unambiguous Crystal Structure Determination via X-Ray Diffraction

The crystal structure of methyl 6-bromo-1H-indazole-3-carboxylate has been experimentally determined and deposited in the Cambridge Structural Database, providing unambiguous atomic-level confirmation of its molecular geometry and solid-state packing [1]. This level of structural characterization is not uniformly available for all in-class analogs and provides a definitive reference for computational docking studies and polymorph screening. In contrast, the unbrominated methyl indazole-3-carboxylate (CAS 43120-28-1) lacks a publicly reported crystal structure in the primary literature.

Solid-state chemistry Crystallography Structural biology

Physicochemical Differentiation: Increased Lipophilicity vs. Unbrominated Analog

The 6-bromo substituent substantially increases the lipophilicity of the indazole core compared to the unbrominated methyl indazole-3-carboxylate. The target compound exhibits a consensus LogP value of 2.12 , while the unbrominated analog (CAS 43120-28-1) has a reported XLogP3 of 1.7 and LogP of 1.34950 . This difference of approximately 0.4–0.8 log units is quantitatively meaningful for medicinal chemistry campaigns where modulating LogP influences membrane permeability, metabolic stability, and off-target binding.

Physicochemical properties Lipophilicity Drug-likeness

Patent-Documented Utility as ITK Kinase Inhibitor Intermediate

Methyl 6-bromo-1H-indazole-3-carboxylate is explicitly claimed as a synthetic intermediate in the preparation of indazole-based ITK (interleukin-2-inducible T-cell kinase) inhibitors, as documented in patent WO 2013/024011 A1 (assigned to F. Hoffmann-La Roche AG) [1]. This patent filing establishes a direct industrial application pathway distinct from generic indazole building blocks. In contrast, the unbrominated analog methyl indazole-3-carboxylate is cited in a different patent context (HPK1 inhibitors, WO 2021/000935 A1) , indicating divergent intellectual property landscapes and therapeutic targeting.

Kinase inhibition Medicinal chemistry Immuno-oncology

Density Differential vs. Core Indazole Scaffold

The density of methyl 6-bromo-1H-indazole-3-carboxylate is 1.709 ± 0.06 g/cm³ , which is slightly lower than the predicted density of the core 6-bromo-1H-indazole scaffold (1.8 ± 0.1 g/cm³) [1]. This difference reflects the contribution of the methyl ester functional group to the overall molecular packing and may influence solid-state handling characteristics during weighing and formulation.

Physical property Formulation Material handling

Water Solubility Classification for Formulation Planning

The predicted aqueous solubility of methyl 6-bromo-1H-indazole-3-carboxylate is 0.129 mg/mL (5.06 × 10⁻⁴ mol/L) with a LogS (ESOL) value of -3.3, classifying it as "Soluble" on the standard LogS solubility scale . This solubility classification provides a quantitative baseline for formulation development and distinguishes the compound from more lipophilic bromoindazole derivatives (e.g., tert-butyl ester analog with higher LogP and lower predicted solubility) that may present different dissolution challenges.

Solubility Formulation ADME Biopharmaceutics

Methyl 6-Bromo-1H-Indazole-3-Carboxylate (CAS 885278-42-2) Evidence-Based Application Scenarios


High-Efficiency Synthesis of ITK Kinase Inhibitor Libraries

Medicinal chemistry teams developing ITK kinase inhibitors should prioritize methyl 6-bromo-1H-indazole-3-carboxylate over the ethyl ester analog due to its 1.9-fold higher yield (76% vs. 39%) in the esterification step from the common carboxylic acid precursor . This yield advantage translates to reduced raw material costs and higher throughput when preparing multi-gram quantities of advanced intermediates. Furthermore, the compound is explicitly documented in patent WO 2013/024011 A1 as a synthetic intermediate for ITK inhibitors, providing a validated starting point for SAR exploration and freedom-to-operate considerations .

Structure-Based Drug Design Requiring Validated Molecular Geometry

Computational chemists and structural biologists performing molecular docking studies or pharmacophore modeling should select methyl 6-bromo-1H-indazole-3-carboxylate when an experimentally validated crystal structure is required. The compound's crystal structure has been solved and deposited, providing unambiguous atomic coordinates (monoclinic, space group C2/c, R factor = 0.022) that serve as a reliable input for docking simulations and conformational analysis . This contrasts with the unbrominated methyl indazole-3-carboxylate, for which no publicly available crystal structure exists, introducing potential uncertainty in computational models relying on energy-minimized geometries.

Medicinal Chemistry Campaigns Requiring Precise Lipophilicity Control

Lead optimization programs where modulating LogP is critical for achieving target ADME profiles should select methyl 6-bromo-1H-indazole-3-carboxylate (consensus LogP = 2.12) rather than the unbrominated analog (LogP ≈ 1.3–1.7) . The ΔLogP of approximately +0.4–0.8 log units conferred by the 6-bromo substituent provides a measurable and predictable increase in lipophilicity, which can be leveraged to enhance membrane permeability or to balance the polarity of downstream amide-coupled products . This quantitative differentiation enables rational property-based design rather than trial-and-error substitution.

Automated High-Throughput Experimentation and Compound Management

Laboratories utilizing automated liquid handling systems and robotic compound management platforms should procure methyl 6-bromo-1H-indazole-3-carboxylate with awareness of its specific density (1.709 ± 0.06 g/cm³) and solubility classification (Soluble; 0.129 mg/mL in water) . These parameters are essential for accurate gravimetric-to-volumetric conversions in solid dispensing and for preparing DMSO stock solutions at known concentrations without precipitation. Substituting with the core 6-bromo-1H-indazole scaffold (density ~1.8 g/cm³) without adjusting dispensing parameters could introduce systematic weighing errors of approximately 5% [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-bromo-1H-indazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.